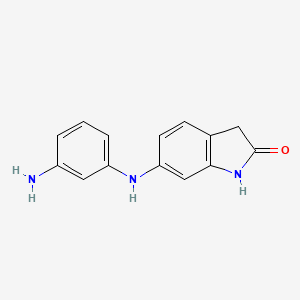

6-((3-Aminophenyl)amino)indolin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

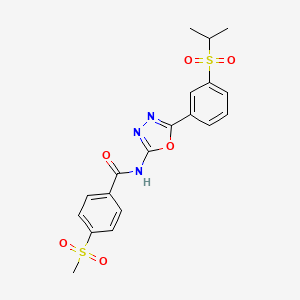

“6-((3-Aminophenyl)amino)indolin-2-one” is a chemical compound with the CAS Number: 887399-27-1. It has a molecular weight of 239.28 and its IUPAC name is 6-((3-aminophenyl)amino)-1H-indol-2-ol .

Synthesis Analysis

The synthesis of “6-((3-Aminophenyl)amino)indolin-2-one” involves a multistep approach . The process includes the use of N-ethyl-N,N-diisopropylamine and HATU in N,N-dimethyl-formamide at 20℃ . The mixture is stirred at ambient temperature overnight, then diluted with EtOAc and washed with 10% Na2S2O3 aqueous solution and brine .Molecular Structure Analysis

The molecular structure of “6-((3-Aminophenyl)amino)indolin-2-one” is represented by the linear formula C14H13N3O . The InChI code for this compound is 1S/C14H13N3O/c15-10-2-1-3-11(7-10)16-12-5-4-9-6-14(18)17-13(9)8-12/h1-8,16-18H,15H2 .Chemical Reactions Analysis

The compound “6-((3-Aminophenyl)amino)indolin-2-one” has been found to exhibit good antimicrobial activity against B. cereus . Molecules that have 3-aminophenyl groups have shown the best antifungal activities against all tested fungi . These compounds have also been noticed as promising pharmaceuticals against MCF-7 cancer cell lines .Physical And Chemical Properties Analysis

The compound “6-((3-Aminophenyl)amino)indolin-2-one” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Wissenschaftliche Forschungsanwendungen

Anticancer Activities

Fluorinated heterocycles, including indolin-2-one derivatives, have gained attention as potential anticancer agents. Research indicates that some fluorinated indolin-2-one derivatives inhibit the phosphorylation of receptor tyrosine kinases (RTKs) in cancer cells, notably FGFR4 and HER3. These compounds have shown promising safety indices by reducing cytotoxicity in non-cancerous cell lines .

Antimicrobial Properties

The same fluorinated heterocycles have also demonstrated antimicrobial activity. Researchers have reported in vitro and in vivo studies on their effectiveness against various pathogens. Some of these compounds exhibit potent antimicrobial effects, making them interesting candidates for drug design and development .

Anti-HIV Activity

While not specific to 6-((3-Aminophenyl)amino)indolin-2-one, related indole derivatives have been investigated for their anti-HIV potential. For instance, 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for anti-HIV activity against both HIV-1 and HIV-2 strains. These compounds showed promise in inhibiting viral replication .

Anti-Inflammatory Effects

Among the 3-substituted-indolin-2-one derivatives, 3-(3-hydroxyphenyl)-indolin-2-one stands out for its anti-inflammatory properties. It inhibits nitric oxide production related to inflammation, suppresses the production of TNF-α and IL-6, and affects mRNA expression .

Lead Structure for Drug Design

Structure 16l, a fluorinated indolin-2-one derivative, has been considered a lead structure for further drug design investigations. Its anticancer activity was comparable to or even exceeded that of reference drugs. Additionally, it inhibited RTK phosphorylation and reduced tumor load in a mouse model .

Wirkmechanismus

Target of Action

It is known that indole derivatives, which include 6-((3-aminophenyl)amino)indolin-2-one, bind with high affinity to multiple receptors . These receptors are involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been found to inhibit nitric oxide production related to inflammation, suppress the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a concentration-dependent manner, and inhibit mRNA expression .

Biochemical Pathways

It is known that indole derivatives can inhibit lipopolysaccharide (lps)-induced signal pathways such as the akt, mapk, and nf-κb signaling pathways . These pathways play crucial roles in inflammation and immune responses.

Pharmacokinetics

The physicochemical properties and lipophilicity of the compound, which can impact its bioavailability, have been noted .

Result of Action

Some indole derivatives have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . For instance, some indole derivatives have been found to inhibit nitric oxide production related to inflammation and suppress the production of TNF-α and IL-6 .

Safety and Hazards

Eigenschaften

IUPAC Name |

6-(3-aminoanilino)-1,3-dihydroindol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c15-10-2-1-3-11(7-10)16-12-5-4-9-6-14(18)17-13(9)8-12/h1-5,7-8,16H,6,15H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEFHMBNACJXCJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)NC3=CC=CC(=C3)N)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-chlorophenyl)methyl]-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B2525148.png)

![N-phenyl-N-(propan-2-yl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2525150.png)

![3-allyl-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2525153.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone](/img/structure/B2525157.png)

![4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2525162.png)

![2-[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2525165.png)

![2-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2525166.png)